2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol
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Overview
Description
2-(4-Hydroxyphenethyl)quinolin-8-ol is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.31 g/mol It is known for its unique structure, which includes a quinoline ring fused with a hydroxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenethyl)quinolin-8-ol typically involves the reaction of quinoline derivatives with hydroxyphenethyl compounds. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . These methods provide efficient routes to produce quinoline derivatives, including 2-(4-Hydroxyphenethyl)quinolin-8-ol.
Industrial Production Methods
Industrial production of 2-(4-Hydroxyphenethyl)quinolin-8-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-ol derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, dihydroquinoline compounds, and various functionalized quinoline-8-ol derivatives .
Scientific Research Applications
2-(4-Hydroxyphenethyl)quinolin-8-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenethyl)quinolin-8-ol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its anticancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
2-(4-Hydroxyphenethyl)quinolin-8-ol can be compared with other similar compounds, such as:
4-Hydroxyquinoline: Both compounds share a quinoline core, but 2-(4-Hydroxyphenethyl)quinolin-8-ol has an additional hydroxyphenethyl group, which enhances its biological activity.
8-Hydroxyquinoline: This compound is structurally similar but lacks the hydroxyphenethyl group, resulting in different chemical and biological properties.
Quinoline-2,4-dione: This compound has a different substitution pattern on the quinoline ring, leading to distinct reactivity and applications.
Properties
CAS No. |
648896-76-8 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-[2-(4-hydroxyphenyl)ethyl]quinolin-8-ol |
InChI |
InChI=1S/C17H15NO2/c19-15-10-5-12(6-11-15)4-8-14-9-7-13-2-1-3-16(20)17(13)18-14/h1-3,5-7,9-11,19-20H,4,8H2 |
InChI Key |
XOZZPCCKZHJJIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)CCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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